N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde . This intermediate is then coupled with a quinoline derivative under specific conditions, such as the use of a base like potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazole or quinoline rings.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- 2,4-Disubstituted thiazoles
- Benzo[d]thiazol-2(3H)-one derivatives
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine stands out due to its unique combination of a benzothiazole and quinoline moiety, which imparts a distinct set of biological activities and chemical reactivity .
Properties
CAS No. |
920519-97-7 |
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Molecular Formula |
C22H14ClN3S |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H14ClN3S/c23-15-7-10-17-18(11-12-24-20(17)13-15)25-16-8-5-14(6-9-16)22-26-19-3-1-2-4-21(19)27-22/h1-13H,(H,24,25) |
InChI Key |
IFTCXKUSJMWVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl |
Origin of Product |
United States |
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